molecular formula C21H18S3 B14721359 Thiophene, 2,2',2''-(1,3,5-benzenetriyl)tris[5-methyl- CAS No. 13792-96-6

Thiophene, 2,2',2''-(1,3,5-benzenetriyl)tris[5-methyl-

Cat. No.: B14721359
CAS No.: 13792-96-6
M. Wt: 366.6 g/mol
InChI Key: ITFDKHNDSGLLIY-UHFFFAOYSA-N
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Description

Thiophene, 2,2’,2’'-(1,3,5-benzenetriyl)tris[5-methyl-] is an organic compound with the molecular formula C21H18S3 and a molecular weight of 366.56 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of three thiophene rings attached to a central benzene ring. This compound is known for its aromatic properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiophene, 2,2’,2’'-(1,3,5-benzenetriyl)tris[5-methyl-] typically involves the reaction of 1,3,5-tribromobenzene with 2-methylthiophene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base, such as potassium carbonate, to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Thiophene, 2,2’,2’'-(1,3,5-benzenetriyl)tris[5-methyl-] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Thiophene, 2,2’,2’'-(1,3,5-benzenetriyl)tris[5-methyl-] has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of Thiophene, 2,2’,2’'-(1,3,5-benzenetriyl)tris[5-methyl-] involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, its sulfur atoms can form coordination complexes with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiophene, 2,2’,2’'-(1,3,5-benzenetriyl)tris[5-methyl-] is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of specialized materials and in applications requiring precise molecular interactions .

Properties

CAS No.

13792-96-6

Molecular Formula

C21H18S3

Molecular Weight

366.6 g/mol

IUPAC Name

2-[3,5-bis(5-methylthiophen-2-yl)phenyl]-5-methylthiophene

InChI

InChI=1S/C21H18S3/c1-13-4-7-19(22-13)16-10-17(20-8-5-14(2)23-20)12-18(11-16)21-9-6-15(3)24-21/h4-12H,1-3H3

InChI Key

ITFDKHNDSGLLIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=CC(=CC(=C2)C3=CC=C(S3)C)C4=CC=C(S4)C

Origin of Product

United States

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